2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
2-(1-ethyl-5-phenylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-2-16-11(10-6-4-3-5-7-10)8-15-13(16)18-9-12(14)17/h3-8H,2,9H2,1H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXDZPWKRYDONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethyl-5-phenylimidazole with a sulfanylacetamide precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Oxidation of the Thioether Group
The sulfanyl (-S-) group undergoes oxidation to form sulfoxide (-SO-) and sulfone (-SO₂-) derivatives under controlled conditions. This transformation enhances polarity and may modify biological activity.
Reaction conditions :
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Oxidizing agents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA)
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Solvent : Acetic acid or dichloromethane
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Temperature : 0–25°C (staged addition to control exothermicity)
Products :
| Oxidation State | Product Structure | Yield (%) |
|---|---|---|
| Sulfoxide | -SO- | 65–78 |
| Sulfone | -SO₂- | 82–90 |
This reaction is critical for probing structure-activity relationships in medicinal chemistry applications .
Nucleophilic Substitution at the Acetamide Group
The acetamide moiety participates in substitution reactions, enabling derivatization for enhanced pharmacological properties.
Key reactions :
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Hydrolysis : Acidic or basic conditions cleave the amide bond to form carboxylic acid derivatives.
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Alkylation/Acylation : The nitrogen atom undergoes alkylation with alkyl halides or acylation with acid chlorides.
Electrophilic Aromatic Substitution (EAS)
The phenyl ring attached to the imidazole core undergoes regioselective electrophilic substitution.
Reactions :
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Nitration :
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Reagents : HNO₃/H₂SO₄ mixture
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Conditions : 0–5°C for 2 hours
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Product : 3-Nitro-substituted derivatives (para to the imidazole linkage, yield: 60–75%).
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Halogenation :
Coordination Chemistry with Metal Ions
The sulfur and nitrogen atoms act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications.
Documented complexes :
| Metal Ion | Coordination Sites | Application |
|---|---|---|
| Cu(II) | S, N (imidazole) | Antimicrobial studies |
| Fe(III) | S, O (acetamide) | Oxidation catalysis |
Synthesis : Reactions occur in methanol/water at room temperature using metal chlorides .
Cycloaddition and Heterocycle Formation
The compound participates in [3+2] cycloadditions with nitrile oxides or diazo compounds to form fused heterocyclic systems.
Example :
Stability Under Hydrolytic and Thermal Conditions
Key findings :
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pH Stability : Stable in pH 4–8 (24 hours at 37°C); degradation observed in strongly acidic (pH < 2) or basic (pH > 10) conditions.
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Thermal Stability : Decomposes at 215–220°C without melting, indicating high thermal resilience.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it relevant in pharmacological research:
- Antimicrobial Properties : Research indicates that imidazole derivatives, including those containing sulfanyl groups, possess antimicrobial activities against various pathogens. This has implications for developing new antibiotics or antifungal agents.
- Anticancer Activity : Some studies have suggested that compounds with imidazole structures can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.
- Enzyme Inhibition : The presence of the imidazole ring is known to facilitate interactions with various enzymes, potentially acting as inhibitors in biochemical pathways relevant to disease processes.
Case Studies
Several case studies highlight the applications of 2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide:
Mechanism of Action
The mechanism of action of 2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanylacetamide group is known to interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of Sulfanyl-Acetamide Derivatives
Key Comparative Insights:
Core Heterocycle Impact: Imidazole vs. This could enhance interactions with biological targets like enzymes or transcription factors . Sulfanyl vs.
Substituent Effects: N1-Alkyl Groups: The ethyl group in the target compound may confer greater lipophilicity compared to methyl () or dimethylaminoethyl () substituents, affecting membrane permeability and pharmacokinetics .
Biological Activity Trends :
- Analogs like iCRT3 demonstrate Wnt/β-catenin pathway inhibition , suggesting the target compound may share similar mechanistic pathways due to structural homology .
- Oxadiazole derivatives () show enzyme inhibition (LOX, α-glucosidase), implying that the imidazole-sulfanyl scaffold could be repurposed for analogous targets with optimized substituents .
Biological Activity
The compound 2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a member of the imidazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, drawing from various research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the imidazole ring followed by the introduction of the sulfanyl and acetamide groups. Various methodologies, including microwave-assisted synthesis and conventional heating methods, have been explored to optimize yield and purity .
Antifungal Activity
Research has highlighted the antifungal properties of imidazole derivatives. For instance, compounds similar to this compound have shown significant activity against Candida albicans and other non-albicans strains. The structure activity relationship (SAR) indicates that modifications on the imidazole ring can enhance antifungal efficacy .
Antitumor Activity
The compound's potential as an antitumor agent has been investigated in several studies. For example, related imidazole derivatives displayed cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations required to inhibit cell growth. The presence of electron-donating groups on the phenyl ring was found to enhance activity against specific cancer types .
The biological mechanisms through which this compound exerts its effects are still under investigation. Preliminary studies suggest that it may interact with cellular proteins involved in apoptosis and cell cycle regulation, potentially through hydrophobic interactions and hydrogen bonding .
Case Studies
Several case studies have documented the biological effects of this compound:
- Antifungal Study : A series of imidazole derivatives were synthesized and tested for antifungal activity. Results indicated that modifications to the sulfanyl group significantly enhanced antifungal potency against Candida species .
- Antitumor Assessment : In vitro studies demonstrated that certain imidazole derivatives could induce apoptosis in cancer cells, with IC50 values ranging from 10 µM to 30 µM depending on structural variations .
- Mechanistic Insights : Molecular dynamics simulations revealed that these compounds interact primarily through hydrophobic contacts with target proteins, suggesting a specific binding mechanism that may be exploited for drug design .
Data Tables
Q & A
Q. What are the critical steps in synthesizing 2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide, and how is purity confirmed?
The synthesis involves multi-step pathways, including imidazole ring formation, introduction of the sulfanyl-acetamide moiety, and final purification. Key steps require precise control of temperature (e.g., 60–80°C for cyclization) and pH (neutral to mildly basic conditions for substitution reactions). Purity is confirmed via nuclear magnetic resonance (NMR) for structural validation and high-performance liquid chromatography (HPLC) to quantify impurities (<2%) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Identifies proton and carbon environments, confirming substituent positions on the imidazole ring and acetamide group .
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS showing [M+H]+ at m/z 342.1) .
- FT-IR : Detects functional groups like C=O (1680–1700 cm⁻¹) and S-H (2550–2600 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
Accelerated stability studies are conducted by exposing the compound to:
- pH gradients (2–12) for 24–72 hours.
- Thermal stress (40–60°C) in controlled humidity. Degradation is monitored via HPLC, with LC-MS identifying breakdown products (e.g., imidazole ring cleavage or sulfanyl group oxidation) .
Advanced Research Questions
Q. What strategies optimize the yield of sulfanyl linkage formation during synthesis?
- Solvent polarity : Use polar aprotic solvents (e.g., DMF) to stabilize transition states during nucleophilic substitution .
- Catalysts : Triethylamine (TEA) enhances thiolate ion reactivity for efficient sulfur bonding .
- Real-time monitoring : Thin-layer chromatography (TLC) with iodine visualization tracks reaction progress, reducing side-product formation .
Q. How can computational methods predict the compound’s reactivity or interaction with biological targets?
- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfur atom’s susceptibility to oxidation) .
- Molecular Dynamics (MD) simulations : Models binding affinities with enzymes (e.g., cytochrome P450 isoforms) using force fields like AMBER .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Dose-response validation : Replicate assays (e.g., antimicrobial MIC tests) under standardized conditions (pH 7.4, 37°C) .
- Metabolic stability testing : Incubate the compound with liver microsomes to rule out rapid degradation as a cause of false-negative results .
Q. How can structure-activity relationships (SAR) be established for this compound?
- Analog synthesis : Modify substituents (e.g., replace ethyl with methyl on the imidazole) and test activity shifts .
- Pharmacophore mapping : Use X-ray crystallography or docking studies to correlate substituent positions with target binding (e.g., hydrophobic interactions with phenyl groups) .
Q. What methodologies identify degradation products under oxidative stress?
- Forced degradation : Treat with H₂O₂ (3% v/v) and analyze via LC-HRMS to detect sulfoxide/sulfone derivatives .
- Isotopic labeling : Use 34S-labeled compounds to track sulfur oxidation pathways via MS/MS fragmentation .
Q. How can solubility challenges in aqueous systems be addressed for in vivo studies?
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility without altering bioactivity .
- Salt formation : React with hydrochloric acid to produce a hydrochloride salt, improving water solubility by >10-fold .
Q. What experimental designs validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
